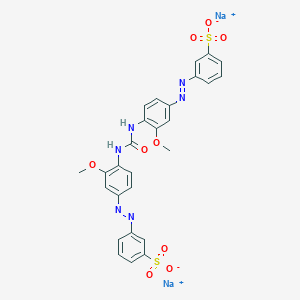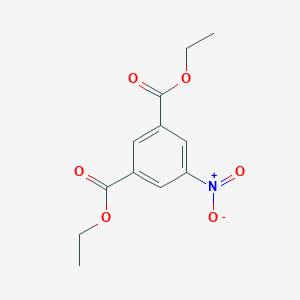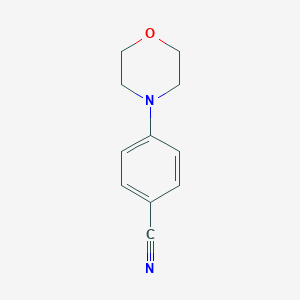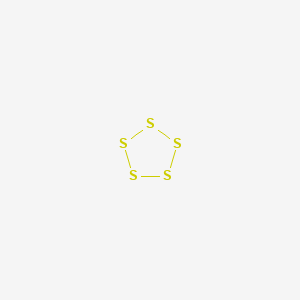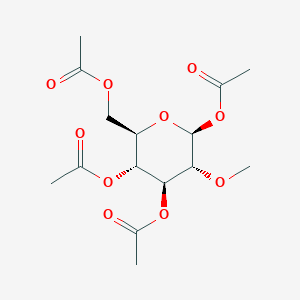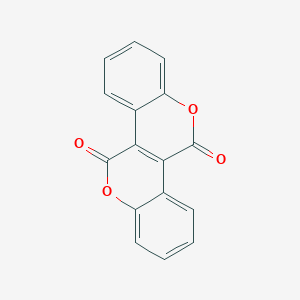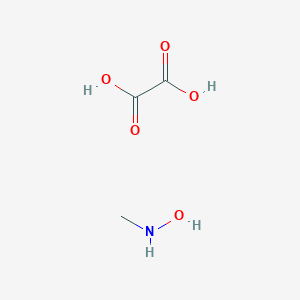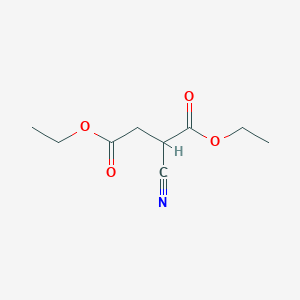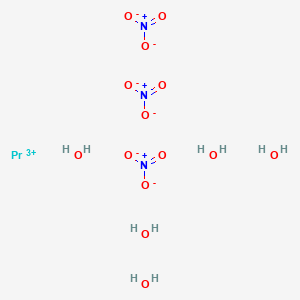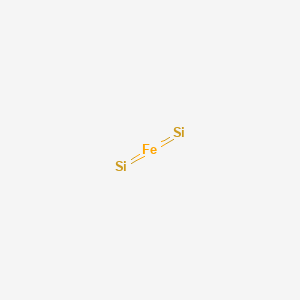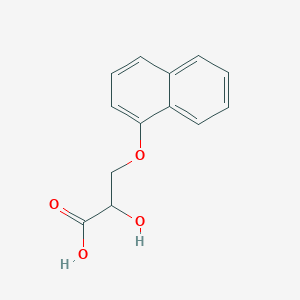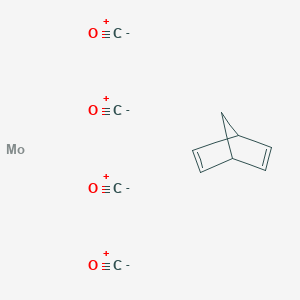
Molybdenum, (2,5-norbornadienyl)tetracarbonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molybdenum complexes involving norbornadiene ligands can be achieved through various methods. For instance, bis(norbornadiene)dicarbonylmolybdenum was isolated during molybdenum-mediated dimerization of norbornadiene, demonstrating the role of molybdenum complexes in facilitating organic transformations (Chow, Ming‐Yu Wu, & Ling‐Kang Liu, 1985).
Molecular Structure Analysis
The molecular structure of molybdenum carbonyl complexes has been extensively studied. For example, the structure of tetracarbonyl[diphenyl-2-(prop-cis-1-enyl)phenylphosphine]molybdenum(0) was elucidated through X-ray crystallography, providing insight into the coordination environment around the molybdenum atom and the spatial arrangement of the ligands (Luth, Truter, & Robson, 1969).
Chemical Reactions and Properties
Molybdenum complexes with norbornadiene and carbonyl ligands exhibit unique reactivity patterns. For instance, the aminocarbonylation of various substrates using Mo(CO)4(nbd) as a carbon monoxide source highlights the versatility of these complexes in organic synthesis (Iranpoor, Firouzabadi, Motevalli, & Talebi, 2013).
Physical Properties Analysis
The physical properties of molybdenum carbonyl complexes, including their solubility, melting points, and crystal structures, contribute to their utility in chemical synthesis and material science. Detailed structural analyses provide insights into their stability and reactivity (Ülkü, Tahir, & Özkar, 1997).
Chemical Properties Analysis
The chemical properties of molybdenum, (2,5-norbornadienyl)tetracarbonyl-, including its reactivity towards various organic and inorganic substrates, are crucial for its applications in catalysis and organic synthesis. For example, the CO release from norbornadiene iron(0) tricarbonyl complexes emphasizes the potential of molybdenum complexes in controlled release applications and catalysis (Atkin, Fairlamb, Ward, & Lynam, 2012).
Wissenschaftliche Forschungsanwendungen
Energy Storage Applications
Molybdenum disulfide (MoS2) has been extensively studied for its applications in energy storage devices due to its two-dimensional layered structure, adjustable band gap, and high anisotropy. These properties make MoS2 a promising material for lithium ion batteries, sodium ion batteries, lithium sulfur batteries, and supercapacitors. The synthesis methods of MoS2-based composites and their applications in energy storage devices have been systematically reviewed, providing comprehensive guidelines for further study and development in this field (Xue Liang Li et al., 2019).
Catalytic Applications
Molybdenum sulfide catalysts are utilized for hydrotreating petroleum fractions. The catalysts often contain nickel or cobalt as promoters and are supported on materials like alumina. The dispersion and morphology of MoS2 structures on the catalyst supports are crucial for improving the catalytic performances. The catalyst support species significantly affect the catalytic functions, highlighting the importance of understanding the electronic interactions and geometric relationships between the catalysts and supports for the development of high-performance hydrotreating catalysts (H. Shimada, 2016).
Environmental Remediation
Molybdenum disulfide (MoS2) has emerged as a popular co-catalyst for photocatalytic degradation of organic contaminants in water due to its high photocatalytic activity, strong adsorptivity, low cost, and non-toxicity. MoS2-based composites, especially when supported on materials like graphene, carbon-nitrogen compounds, TiO2, and bismuth compounds, show significant promise in accelerating photo-induced electron transport and reducing electron recombination rates, which are crucial for the efficient removal of pollutants such as methylene blue (MB), methyl orange (MO), and rhodamine B (RhB) (Minghong Wu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;carbon monoxide;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.4CO.Mo/c1-2-7-4-3-6(1)5-7;4*1-2;/h1-4,6-7H,5H2;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYHBPCAGKHGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C2C=CC1C=C2.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8MoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum, (2,5-norbornadienyl)tetracarbonyl- | |
CAS RN |
12146-37-1 |
Source


|
| Record name | (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

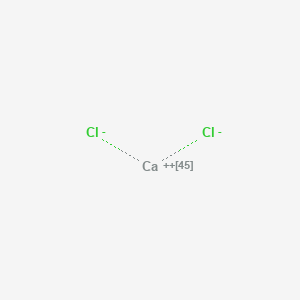
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
